6-Hydroxytryptamine

Descripción

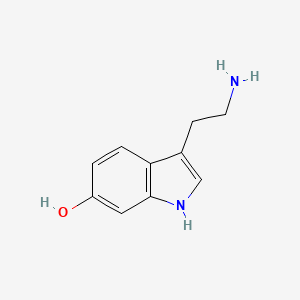

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-aminoethyl)-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10/h1-2,5-6,12-13H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTKTNRVJAMKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196105 | |

| Record name | 6-Hydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-31-2 | |

| Record name | 6-Hydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)-1H-indol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolism of Hydroxytryptamines

Tryptophan Hydroxylation Pathways: Enzymatic Foundations of Hydroxytryptamine Synthesis

The initial and rate-limiting step in the biosynthesis of serotonin (B10506) is the hydroxylation of L-tryptophan. wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), a member of the aromatic amino acid hydroxylase superfamily. wikipedia.org TPH incorporates one atom of molecular oxygen into the 5-position of the indole (B1671886) ring of tryptophan, yielding L-5-hydroxytryptophan (5-HTP). wikipedia.orgnih.gov This enzymatic step is crucial as it commits tryptophan to the serotonin synthesis pathway. nih.gov

The reaction requires specific cofactors, including (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) and dioxygen. wikipedia.orgyoutube.com In mammals, two distinct genes encode two homologous enzymes, TPH1 and TPH2. TPH1 is primarily found in peripheral tissues like the gut and pineal gland, whereas TPH2 is the predominant isoform in the central nervous system and is exclusively expressed in neuronal cells. wikipedia.orgresearchgate.net The activity of TPH can be modulated, for instance, through phosphorylation by Protein Kinase A, which increases its enzymatic activity. wikipedia.org

While the direct synthesis of 6-hydroxytryptamine from tryptophan via a specific "tryptophan 6-hydroxylase" is not the established primary pathway, the existence of this compound suggests that alternative or secondary hydroxylation mechanisms may occur, potentially involving different enzymes or occurring as a subsequent modification of tryptamine (B22526) itself.

| Enzyme | Gene(s) | Location | Cofactors | Reaction Catalyzed |

| Tryptophan Hydroxylase | TPH1 | Peripheral tissues (gut, pineal gland, skin) | Tetrahydrobiopterin (BH4), O2, Iron (Fe2+) | L-Tryptophan → L-5-Hydroxytryptophan (5-HTP) |

| Tryptophan Hydroxylase | TPH2 | Central Nervous System (CNS) | Tetrahydrobiopterin (BH4), O2, Iron (Fe2+) | L-Tryptophan → L-5-Hydroxytryptophan (5-HTP) |

Decarboxylation Mechanisms: Conversion of 5-Hydroxytryptophan to 5-Hydroxytryptamine

Following hydroxylation, the intermediate L-5-hydroxytryptophan (5-HTP) undergoes decarboxylation to form 5-hydroxytryptamine (serotonin). researchgate.netreactome.org This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), a pyridoxal (B1214274) phosphate-dependent enzyme. youtube.comreactome.orgnews-medical.net AADC removes the carboxyl group from 5-HTP, releasing carbon dioxide and yielding the final monoamine product. news-medical.net

AADC is not specific to the serotonin pathway; it also catalyzes the decarboxylation of L-DOPA to dopamine (B1211576) in the catecholamine synthesis pathway. reactome.org The efficiency of this conversion step is significant, and because 5-HTP can cross the blood-brain barrier (unlike serotonin), its availability is a key determinant of central serotonin synthesis. news-medical.net The synthesis of this compound may follow a parallel, albeit less characterized, pathway where a hydroxylated tryptophan precursor is decarboxylated.

| Enzyme | Cofactor | Substrate | Product |

| Aromatic L-amino acid decarboxylase (AADC) | Pyridoxal Phosphate (B84403) (Vitamin B6) | L-5-Hydroxytryptophan (5-HTP) | 5-Hydroxytryptamine (Serotonin) |

Enzymatic Degradation of Hydroxytryptamines: Monoamine Oxidase Activities

The primary route for the metabolic degradation of hydroxytryptamines like serotonin is oxidative deamination, a reaction catalyzed by the flavoenzyme Monoamine Oxidase (MAO). nih.govnih.gov MAO is a mitochondrial-bound enzyme that exists in two isoforms, MAO-A and MAO-B. nih.gov Serotonin is preferentially a substrate for MAO-A. mdpi.com

The MAO-catalyzed reaction converts the monoamine into its corresponding aldehyde. nih.gov This process also produces ammonia (B1221849) and hydrogen peroxide, which is a reactive oxygen species. nih.govscientificarchives.com The resulting aldehyde, 5-hydroxyindole-3-acetaldehyde, is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form the principal urinary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.gov

Interestingly, this compound appears to be less susceptible to metabolism by MAO compared to its 5-hydroxy isomer, serotonin. wikipedia.org This reduced affinity for MAO could imply a longer biological half-life or different primary degradation pathways for this compound.

| Enzyme | Isoform(s) | Location | Primary Hydroxytryptamine Substrate | Metabolic Products |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Outer mitochondrial membrane | 5-Hydroxytryptamine (Serotonin) | 5-Hydroxyindole-3-acetaldehyde, H2O2, NH3 |

| Aldehyde Dehydrogenase (ALDH) | Multiple | Mitochondria, Cytosol | 5-Hydroxyindole-3-acetaldehyde | 5-Hydroxyindoleacetic acid (5-HIAA) |

Alternative Metabolic Routes of Hydroxytryptamines

Beyond the primary MAO degradation pathway, hydroxytryptamines can undergo other metabolic transformations. One alternative route for tryptophan metabolism involves its direct decarboxylation by tryptophan decarboxylase to form tryptamine. wikipedia.orgresearchgate.net Tryptamine can then be hydroxylated at different positions on the indole ring, potentially providing an alternative biosynthetic route to compounds like serotonin and this compound. researchgate.netnih.gov

Furthermore, tryptamines can be subject to N-methylation by indolethylamine-N-methyltransferase (INMT). mdpi.com This suggests a metabolic grid where tryptamine or hydroxytryptamines could be sequentially hydroxylated and/or methylated, leading to a diverse array of compounds. For instance, serotonin can be N-methylated to form N-methylserotonin. researchgate.net

Notably, certain derivatives of this compound occur naturally. These include cyclized tryptamine derivatives such as the β-carbolines and harmala alkaloids (e.g., harmol (B1672944), harmalol). wikipedia.org The formation of these compounds represents a significant alternative metabolic route where the ethylamine (B1201723) side chain of this compound is cyclized to form a new ring system, drastically altering its chemical properties and biological activity.

Hydroxytryptamine Receptor Systems and Signal Transduction Mechanisms

Classification and Distribution of Hydroxytryptamine Receptors in Neural Systems (Primarily 5-HT receptors)

The 5-HT receptor family is extensive, comprising seven distinct classes (5-HT1 through 5-HT7), with some classes containing multiple subtypes wikipedia.orgguidetopharmacology.orgsigmaaldrich.com. These receptors are broadly classified into two main categories based on their structure and signaling mechanisms: G protein-coupled receptors (GPCRs) and ligand-gated ion channels wikipedia.orgguidetopharmacology.org.

G Protein-Coupled Receptors (GPCRs): The majority of 5-HT receptors (5-HT1, 5-HT2, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 families) are GPCRs. These receptors are characterized by seven transmembrane domains and signal through intracellular G proteins to modulate downstream effectors, such as adenylyl cyclase or phospholipase C wikipedia.orgguidetopharmacology.org.

Ligand-Gated Ion Channels: The 5-HT3 receptor is the sole member of the ligand-gated ion channel superfamily within the 5-HT receptor family. It functions as a cation channel that mediates rapid excitatory neurotransmission wikipedia.orgguidetopharmacology.org.

The distribution of these receptors varies significantly across neural systems. For instance, 5-HT1A receptors are widely distributed in the central nervous system (CNS), particularly in the limbic system, hippocampus, and cortex frontiersin.org. The 5-HT6 receptor is predominantly expressed in the brain, found in areas such as the cerebral cortex, hippocampus, striatum, and cerebellum, suggesting roles in motor control, cognition, and emotionality wikipedia.org. In contrast, 5-HT3 receptors are located on post-synaptic neurons in the enteric nervous system, vagus nerve, and CNS nih.gov.

It is important to note that 6-Hydroxytryptamine exhibits substantially reduced affinity for several major 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C, compared to serotonin (B10506) itself wikipedia.org. This reduced affinity suggests a limited direct role for this compound as a primary agonist or antagonist at these specific receptor sites.

Table 3.1: Classification and Distribution of Key 5-HT Receptor Subtypes

| Receptor Family | Receptor Subtype | Receptor Type | Primary Signaling Pathway | Key CNS Distribution Areas |

| 5-HT1 | 5-HT1A | GPCR | Gi/o (inhibits cAMP) | Hippocampus, cortex, limbic system, raphe nuclei frontiersin.orgbmbreports.org |

| 5-HT1 | 5-HT1B | GPCR | Gi/o (inhibits cAMP) | Basal ganglia, raphe nuclei bmbreports.orgtocris.com |

| 5-HT2 | 5-HT2A | GPCR | Gq/G11 (activates PLC) | Cortex, thalamus, basal ganglia bmbreports.org |

| 5-HT2 | 5-HT2C | GPCR | Gq/G11 (activates PLC) | Cortex, hippocampus, hypothalamus bmbreports.org |

| 5-HT3 | 5-HT3 | Ligand-gated Ion Channel | Ion channel (cation influx) | Hippocampus, cortex, brainstem, enteric nervous system wikipedia.orgnih.gov |

| 5-HT4 | 5-HT4 | GPCR | Gs (activates adenylyl cyclase) | Hippocampus, striatum, cortex guidetopharmacology.org |

| 5-HT6 | 5-HT6 | GPCR | Gs (activates adenylyl cyclase) | Cerebral cortex, hippocampus, striatum, cerebellum wikipedia.orgbmbreports.org |

| 5-HT7 | 5-HT7 | GPCR | Gs (activates adenylyl cyclase) | Hippocampus, thalamus, spinal cord bmbreports.org |

G Protein-Coupled Receptor (GPCR) Signaling Cascades (Focus on 5-HT6R and other GPCRs)

GPCRs represent a vast superfamily of cell surface receptors that translate extracellular signals into intracellular responses. Upon activation by their ligands, GPCRs undergo conformational changes that enable them to interact with heterotrimeric G proteins, initiating downstream signaling cascades wikipedia.orgguidetopharmacology.org. The 5-HT6 receptor is a notable example of a GPCR within this system, primarily coupled to the Gs protein.

The 5-HT6 receptor is predominantly expressed in the brain and is known to play a role in cognitive functions, learning, and memory sigmaaldrich.comwikipedia.org. Its signaling typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the activation of adenylyl cyclase guidetopharmacology.orguniprot.orgnih.gov. While this compound exhibits low affinity for many 5-HT receptors, its structural similarity to serotonin places it within the broader context of hydroxytryptamine receptor pharmacology.

The adenylyl cyclase (AC) and cAMP pathway is a fundamental signaling cascade modulated by many GPCRs, including several 5-HT receptor subtypes. Activation of Gs-coupled receptors, such as the 5-HT4, 5-HT6, and 5-HT7 receptors, leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) into cAMP, a crucial second messenger that regulates various cellular processes, including gene expression, protein phosphorylation, and ion channel activity guidetopharmacology.orgwikipedia.orguniprot.orgnih.gov.

Conversely, receptors coupled to Gi/o proteins, such as the 5-HT1 family, inhibit adenylyl cyclase, leading to a decrease in cAMP levels guidetopharmacology.orguniprot.org. While this compound's direct impact on this pathway is not extensively documented due to its low receptor affinity, the fundamental mechanisms of AC/cAMP modulation are central to the function of hydroxytryptamine receptors.

The diversity of G protein-coupled receptor signaling arises from their differential coupling to specific G protein alpha (Gα) subunits, which then direct the downstream effector pathways.

Gs-coupled Receptors: Receptors coupled to Gs, such as the 5-HT4, 5-HT6, and 5-HT7 subtypes, activate adenylyl cyclase, increasing intracellular cAMP levels guidetopharmacology.orgwikipedia.orguniprot.orgnih.gov.

Gi/o-coupled Receptors: The 5-HT1 receptor family, including subtypes like 5-HT1A, couples to Gi/o proteins. This coupling typically leads to the inhibition of adenylyl cyclase, reducing cAMP production, and can also modulate ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels guidetopharmacology.orguniprot.org.

Gq/G11-coupled Receptors: The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) generally couples to Gq/G11 proteins, which activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the release of intracellular calcium ions guidetopharmacology.org.

Given this compound's significantly reduced affinity for serotonin receptors, its direct interaction with these specific Gα subunits through receptor binding is likely minimal.

Receptor-Protein Interactions and Allosteric Modulation (Focus on 5-HT6R)

Beyond direct ligand binding and G protein coupling, 5-HT receptors, particularly the 5-HT6 receptor, engage in complex interactions with other cellular proteins. These interactions can influence receptor trafficking, localization, signaling efficacy, and even mediate signaling pathways independent of canonical G protein cascades. The 5-HT6 receptor is known to exhibit a high level of constitutive activity, meaning it can signal even in the absence of a ligand, and this activity is linked to its role in neuropsychiatric disorders nih.gov.

The 5-HT6 receptor has been shown to interact with various protein partners, influencing cellular processes such as dendritic tree morphogenesis nih.gov. These interactions can lead to allosteric modulation, where binding of a molecule at one site on the receptor affects the binding of another molecule or the receptor's signaling output at a different site. While this compound's specific role in allosteric modulation or direct protein interactions with 5-HT6R is not detailed, its status as a related tryptamine (B22526) compound places it within the broader pharmacophore space explored for these receptors.

A significant interaction involving the 5-HT6 receptor is its association with Cyclin-Dependent Kinase 5 (Cdk5) uniprot.orglidsen.com. Research indicates that the 5-HT6 receptor can constitutively bind to Cdk5, leading to the activation of Cdk5-dependent signaling pathways. This interaction is implicated in the regulation of pyramidal neuron migration during corticogenesis uniprot.orglidsen.com. The constitutive activity of the 5-HT6 receptor, independent of serotonin binding, can trigger this interaction, highlighting a non-canonical signaling mechanism. There is no direct evidence suggesting that this compound directly participates in this specific Cdk5 interaction with the 5-HT6 receptor.

Table 3.2: Key Interactions and Signaling of 5-HT6 Receptor

| Receptor | Interaction Partner / Pathway | Functional Role | Relevance to this compound |

| 5-HT6R | Gs protein | Activates adenylyl cyclase, increases cAMP | 6-HT has low affinity for 5-HT6R, suggesting limited direct Gs coupling. |

| 5-HT6R | Protein partners | Regulates dendritic tree morphogenesis, involved in cognitive functions | Specific role of 6-HT in these interactions is not detailed. |

| 5-HT6R | Cdk5 | Constitutive binding activates Cdk5, regulates pyramidal neuron migration | No direct evidence of 6-HT mediating this interaction; focus is on receptor's intrinsic activity. |

| 5-HT6R | Glutamatergic/Cholinergic | Antagonism increases neurotransmission; Activation enhances GABAergic signaling | 6-HT's low affinity suggests limited direct modulation of these systems via 5-HT6R. |

Compound List

this compound (6-HT)

Serotonin (5-Hydroxytryptamine, 5-HT)

5-HT1A receptor

5-HT1B receptor

5-HT2A receptor

5-HT2C receptor

5-HT3 receptor

5-HT4 receptor

5-HT5 receptor

5-HT6 receptor (5-HT6R)

5-HT7 receptor

Cyclin-Dependent Kinase 5 (Cdk5)

G protein (Gs, Gi/o, Gq/G11)

Adenylyl cyclase

Cyclic AMP (cAMP)

L-tryptophan

G Protein–Regulated Inducer of Neurite Outgrowth 1 (GPRIN1) Engagement

G protein-regulated inducer of neurite outgrowth 1 (GPRIN1) is a protein that interacts with the 5-HT6 receptor, influencing its signaling capabilities tandfonline.comresearchgate.netspandidos-publications.comcellsignal.comamazonaws.comoup.com. Research indicates that GPRIN1 enhances the constitutive activity of the 5-HT6R, particularly in the Gs signaling pathway tandfonline.comamazonaws.com. This enhancement is proposed to occur through GPRIN1’s ability to increase the recruitment of activated Gαs or by altering the receptor's conformational state tandfonline.com. GPRIN1 is expressed in the central nervous system, predominantly in neurons, and its interaction with 5-HT6R has been observed in cortical and striatal neurons tandfonline.comresearchgate.net.

The interaction between 5-HT6R and GPRIN1 is sequential during neuronal differentiation, following the receptor's interaction with Cyclin-Dependent Kinase 5 (Cdk5) researchgate.netamazonaws.com. This 5-HT6R–GPRIN1 complex promotes neurite extension and branching in both neuroblastoma cells and primary neurons through a cAMP- and Protein Kinase A (PKA)-dependent mechanism researchgate.netamazonaws.com. GPRIN1's role in neurite outgrowth is further supported by its interaction with Gαi/o proteins, which are known to promote neurite growth scialert.net. While GPRIN1 alone shows a marginal effect on neurite growth, its co-expression with 5-HT6R induces a substantial effect on neurite elongation and branching researchgate.net.

Other Intracellular Signaling Partner Dynamics (e.g., RhoA, Fyn, ERK, mTOR)

The 5-HT6 receptor engages with a variety of intracellular signaling partners, influencing diverse cellular processes.

RhoA Signaling: The 5-HT6 receptor (5-HT6R) has been shown to activate the RhoA GTPase pathway, which is critical for regulating actin cytoskeleton dynamics and cell morphology thno.orgkoreascience.krnih.govsemanticscholar.org. In HEK293 cells expressing 5-HT6Rs, activation by serotonin (5-HT) led to morphological changes and increased cell surface area, mediated by RhoA activation koreascience.krnih.gov. In hippocampal neurons, 5-HT6R activation increased the density and size of dendritic protrusions, correlating with elevated RhoA-GTP activity koreascience.krnih.gov. These effects were blocked by selective 5-HT6R antagonists, underscoring the pathway's specificity koreascience.krnih.gov. This RhoA-dependent pathway is also implicated in osteoclast maturation and bone resorption, where 5-HT6R signaling enhances bone destruction thno.org.

Fyn and ERK Signaling: The Fyn tyrosine kinase, a member of the Src family kinases, plays a crucial role in 5-HT6R signaling researchgate.netimrpress.comnih.govplos.orgoup.com. Fyn directly binds to the C-terminal region of the 5-HT6R, enhancing its autophosphorylation and subsequently activating the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1/2 (ERK1/2) pathway researchgate.netimrpress.com. This Fyn-mediated activation of ERK1/2 is significant, as ERK signaling is often downregulated in conditions like depression, and antidepressants can normalize its activity imrpress.com. Furthermore, Fyn increases the surface expression and activity of the 5-HT6R researchgate.netlidsen.com. The 5-HT6R also interacts with the light chain 1 (LC1) subunit of Microtubule-Associated Protein 1B (MAP1B-LC1), and this interaction exhibits similar effects to Fyn binding, influencing ERK1/2 phosphorylation plos.org. The 5-HT6R can also activate ERK1/2 through PKA and Ras-dependent mechanisms dovepress.com.

mTOR Signaling: The mammalian target of rapamycin (B549165) (mTOR) pathway is another critical signaling cascade influenced by the 5-HT6 receptor nih.govnih.govmdpi.comnih.govphysiology.orgresearchgate.net. The 5-HT6R has been shown to physically interact with components of the mTOR pathway, including mTOR itself nih.govnih.govphysiology.orgresearchgate.net. Activation of 5-HT6R leads to increased mTOR signaling in the prefrontal cortex, which has been linked to cognitive deficits in models of schizophrenia and other neurodevelopmental disorders mdpi.comnih.govresearchgate.net. Inhibition of mTOR with rapamycin has been shown to reverse these cognitive deficits, suggesting a therapeutic potential for targeting this pathway mdpi.comnih.gov. Additionally, the 5-HT6R-mediated mTOR activation appears to be dependent on the PI3K/Akt/Rheb pathway researchgate.net.

Constitutive Receptor Activity and its Implications in Research

A significant characteristic of the 5-HT6 receptor is its substantial ligand-independent constitutive activity lidsen.comnih.govmdpi.compnas.orgpnas.orgresearchgate.netpnas.org. This means the receptor can spontaneously activate downstream signaling pathways, such as the Gs/adenylyl cyclase/cAMP pathway, even in the absence of its endogenous ligand, serotonin lidsen.comnih.govpnas.orgpnas.orgpnas.org. The constitutive activity is influenced by the receptor's association with intracellular protein partners, such as neurofibromin and GPRIN1 amazonaws.compnas.orgpnas.org. For instance, the physical interaction between neurofibromin and the 5-HT6 receptor promotes its constitutive activity, and disrupting this association significantly reduces it pnas.orgpnas.org.

The constitutive activity of the 5-HT6R is not merely a passive phenomenon but plays a role in various physiological processes, including neuronal development, self-renewal of neural stem cells, and neocortical radial migration nih.gov. In research, understanding and modulating this constitutive activity is crucial. Inhibiting the constitutive activity of the 5-HT6R has demonstrated therapeutic effects on cognitive and memory impairments associated with neuropsychiatric disorders nih.govmdpi.com. Conversely, the abnormal enhancement of this constitutive activity has been implicated in pathological states researchgate.net. Ligands that can act as neutral antagonists or inverse agonists are being developed to modulate this intrinsic receptor activity, offering insights into the molecular basis of receptor signaling and potential therapeutic interventions lidsen.comresearchgate.net. The structural basis of this constitutive activity is being elucidated through cryo-EM studies, revealing key structural determinants that could guide the design of more effective medications pnas.org.

Neurobiological Roles and Mechanistic Insights of Hydroxytryptamines

Modulation of Neurotransmitter Systems by Hydroxytryptamines (Primarily 5-HT and 5-HT6R)

The serotonin (B10506) system, mediated by various receptor subtypes including the 5-HT6 receptor (5-HT6R), plays a crucial role in modulating the activity of multiple neurotransmitter systems within the central nervous system [1, 8 from second search]. While 6-Hydroxytryptamine itself demonstrates significantly lower binding affinities for common serotonin receptors [1, 2 from first search], its neurotoxic actions on serotonergic neurons [3 from first search] and its structural similarity to serotonin highlight its indirect relevance to these systems. Research primarily focuses on the functions of the 5-HT6 receptor in modulating cholinergic, glutamatergic, GABAergic, dopaminergic, and noradrenergic pathways.

Cholinergic System Interactions

The 5-HT6 receptor is intricately linked with the cholinergic system, influencing acetylcholine (B1216132) release and cognitive functions [2, 11, 22 from second search]. Studies indicate that antagonists of the 5-HT6 receptor can increase acetylcholine release in various brain regions, including the medial prefrontal cortex and striatum [1, 2, 11, 22 from second search]. This modulation is thought to contribute to the pro-cognitive effects observed with 5-HT6R antagonists, suggesting a potential role in treating cognitive deficits associated with conditions like Alzheimer's disease, where reduced 5-HT6R density might reflect an attempt to compensate for a compromised cholinergic system [22 from second search]. Behavioral observations, such as increased yawning and stretching in rats following 5-HT6R blockade, which are cholinergic-dependent behaviors reversed by muscarinic antagonists, further support this interaction [2, 11, 22 from second search].

Glutamatergic System Modulation

The 5-HT6 receptor also plays a significant role in modulating glutamatergic neurotransmission, the primary excitatory neurotransmitter system in the CNS [1, 2, 13, 18, 20, 24 from second search]. Administration of 5-HT6R antagonists has been shown to increase extracellular glutamate (B1630785) levels in both in vivo and in vitro studies [1, 2, 13, 18, 20, 24 from second search]. Conversely, activation of 5-HT6R by specific agonists has been observed to attenuate stimulated glutamate levels [1, 2 from second search]. Electrophysiological investigations further support that 5-HT6R activation can inhibit glutamatergic transmission, potentially through disinhibition of GABAergic neurons [1, 2, 3, 18 from second search]. In models of epilepsy, 5-HT6R antagonism has been linked to reduced neuronal excitability and improved synaptic plasticity, possibly via modulation of specific ion channels [5 from second search].

GABAergic System Influence

Evidence suggests that 5-HT6 receptors are localized on GABAergic neurons, and their activation can influence GABAergic signaling [1, 2, 3, 13, 18, 19, 20 from second search]. Studies have consistently shown that 5-HT6R agonists elevate extracellular GABA levels in brain regions such as the hippocampus, striatum, and amygdala [1, 19, 28 from second search]. This enhancement of GABAergic activity is thought to indirectly modulate glutamatergic neurotransmission [2, 3, 18 from second search]. While 5-HT6R antagonists may attenuate GABA release, further research is needed to fully elucidate this aspect [18, 20 from second search].

Dopaminergic and Noradrenergic Pathways

The 5-HT6 receptor influences dopaminergic and noradrenergic pathways, particularly in the frontal cortex [1, 8 from second search]. Antagonism of 5-HT6 receptors has been shown to facilitate the release of dopamine (B1211576) and norepinephrine (B1679862) in the frontal cortex [1, 8 from second search]. This facilitation is supported by microdialysis studies demonstrating increased dopamine and noradrenaline concentrations following the administration of 5-HT6R antagonists [1, 19 from second search]. The antidepressant-like effects of 5-HT6R antagonists have also been linked to their actions on dopamine and adrenergic receptors [1 from second search]. Furthermore, experimental models utilizing 6-hydroxydopamine (6-OHDA) to deplete catecholamines have revealed complex interactions between dopamine, serotonin, and norepinephrine neurons, highlighting the interconnectedness of these monoamine systems [29, 30, 31 from second search].

Neuronal Development and Morphogenesis (Focus on 5-HT6R)

The 5-HT6 receptor plays a critical role in neurodevelopmental processes, including neuronal migration and differentiation [9, 17, 21 from second search]. Its exclusive expression in the central nervous system, detected early in embryonic development, underscores its importance in the formation of brain circuits [9, 17, 21 from second search].

Neuronal Migration and Differentiation

The 5-HT6 receptor is a key regulator of neuronal migration and differentiation during corticogenesis [9, 15, 16, 21 from second search]. It has been shown to control pyramidal neuron migration through mechanisms involving cyclin-dependent kinase 5 (Cdk5), which can be activated by the receptor in an agonist-independent manner [9, 15, 16 from second search]. Studies have demonstrated that downregulation of 5-HT6R can lead to the mispositioning of neurons in the developing cortex [16 from second search]. The receptor's interaction with signaling pathways like RhoA and Fyn kinase further implicates it in regulating neuronal morphology and synapse maturation [9, 12 from second search]. While this compound itself is not directly implicated in these developmental processes through receptor binding, its neurotoxic properties are utilized in research models to study the consequences of damage to serotonergic neurons, thereby indirectly contributing to the understanding of developmental deficits [3 from first search].

Neurite Extension and Branching

The development of a functional neural network relies on the precise extension and branching of neurites, which include axons and dendrites. While serotonin (5-HT) is well-established to influence these processes, evidence regarding this compound's specific role is still being elucidated. Some research indicates that certain serotonin receptor subtypes can modulate neurite outgrowth. For instance, studies on the 5-HT6 receptor suggest it plays a role in initiating neurite growth through interactions with intracellular partners like cyclin-dependent kinase 5 (Cdk5) researchgate.net. Furthermore, the 5-HT6 receptor has been shown to promote neurite extension and branching in neuronal cultures via a cAMP-dependent protein kinase A (PKA) pathway researchgate.net. While these studies focus on serotonin receptor activity, they highlight the general principle that serotonergic signaling can influence neurite morphology. Specific research directly detailing the effects of this compound on neurite extension and branching is limited, but its structural similarity to serotonin suggests a potential for similar, albeit perhaps distinct, modulatory effects.

Dendritic Tree Morphogenesis and Synaptic Plasticity

The intricate architecture of dendritic trees is fundamental for neuronal integration and computational capacity. Similarly, synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. Research on the 5-HT6 receptor indicates a significant role in dendritic tree morphogenesis researchgate.net. Dynamic interactions of the 5-HT6 receptor with protein partners, such as G protein-regulated inducer of neurite outgrowth 1 (GPRIN1) and Cdk5, are crucial for promoting neurite extension and branching researchgate.net. These interactions suggest that the 5-HT6 receptor pathway is involved in the complex processes governing the development of dendritic arbors.

Moreover, the 5-HT6 receptor has been implicated in modulating synaptic plasticity. Its activation can lead to changes in signaling cascades, including the MAPK pathway, which is known to regulate gene expression, neuronal cell growth, differentiation, and survival lidsen.com. These pathways are intrinsically linked to synaptic plasticity. While direct evidence for this compound's role in these specific mechanisms is scarce, its structural relationship to serotonin and its potential interaction with similar receptor systems suggest it could also influence dendritic development and synaptic function.

Cellular Excitability and Network Activity Modulation

Serotonin (5-HT) is known to significantly modulate the excitability of cortical neurons and the activity of neural networks by acting on various receptor subtypes nih.govfrontiersin.org. These effects can include depolarization or hyperpolarization of neuronal membranes, altering firing rates, and influencing the release of other neurotransmitters. For example, activation of 5-HT1A receptors typically hyperpolarizes pyramidal neurons, while 5-HT2A receptor activation leads to depolarization and increased discharge rates nih.govfrontiersin.org.

The 5-HT6 receptor, in particular, has been shown to influence neuronal excitability through various signaling pathways. Activation of 5-HT6 receptors can lead to the phosphorylation of kinases like ERK, which are involved in regulating gene expression, neuronal cell growth, differentiation, and survival lidsen.com. Furthermore, 5-HT6 receptor activation can affect ion channels, potentially altering neuronal membrane potential and excitability lidsen.com. While direct studies on this compound's impact on cellular excitability and network activity are limited, its structural similarity to serotonin suggests it might interact with similar receptor systems, potentially leading to comparable modulatory effects on neuronal function.

Neurotrophic Factor Regulation (e.g., BDNF)

Neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), are critical for neuronal survival, growth, differentiation, and synaptic plasticity frontiersin.orgmdpi.com. Serotonin signaling has been shown to interact with neurotrophic factor pathways. For instance, BDNF plays a crucial role in neural development and neurogenesis, stimulating the proliferation and survival of neuronal progeny frontiersin.org. Serotonin itself can stimulate the expression of BDNF, and BDNF, in turn, can enhance the growth and survival of serotonergic neurons, indicating a co-regulatory relationship nih.gov.

Studies have indicated that BDNF signaling pathways regulate dendritic growth, synapse maturation, and synaptic plasticity mdpi.com. The activation of BDNF-TrkB signaling pathways involves cascades like MAPK and PI3K/Akt, which are fundamental for cell survival, growth, and synaptic function mdpi.commdpi.com. Furthermore, BDNF can promote CREB phosphorylation, a process vital for synaptic plasticity and memory formation mdpi.com. While direct research on this compound's influence on BDNF or other neurotrophic factors is not extensively documented, its structural resemblance to serotonin suggests a potential for interaction with these critical neurotrophic signaling pathways.

Cellular and Molecular Pathways of Hydroxytryptamine Influence

Oxidative Stress Mechanisms and Hydroxytryptamines

The role of hydroxytryptamines in oxidative stress mechanisms is an area of ongoing research. While extensive studies exist for other related compounds, specific data directly linking 6-Hydroxytryptamine to detailed oxidative stress mechanisms remains sparse.

Reactive Oxygen Species (ROS) Generation and Detoxification

Reactive Oxygen Species (ROS) are critical signaling molecules, but their overproduction can lead to cellular damage. Research has indicated that the metabolism of certain monoamines can contribute to ROS generation nih.govphysiology.org. However, specific mechanisms by which this compound directly generates or is involved in the detoxification of ROS are not extensively detailed in the provided literature. One reference briefly mentions "this compound" in conjunction with "HT2RA" and suggests that "the latter further releases NO and reactive oxygen species (ROS)" spandidos-publications.com, though the precise role of this compound itself in this process is unclear and may refer to the receptor.

Antioxidant Properties of Hydroxytryptamine Metabolites

While some tryptophan metabolites, such as kynurenic acid, have demonstrated antioxidant properties by scavenging ROS semanticscholar.orgresearchgate.net, and metabolites of melatonin (B1676174) (like 6-hydroxymelatonin) are recognized for their potent antioxidant activities researchgate.netnih.gov, direct evidence regarding the antioxidant properties of this compound or its specific metabolites is not prominently featured in the reviewed studies. The focus tends to be on 5-Hydroxytryptamine (serotonin) and its related pathways or other indoleamine derivatives.

Neuroinflammation and Microglial Modulation

Neuroinflammation, largely mediated by microglia, plays a significant role in various neurological conditions nih.govmdpi.comnih.gov. While the broader serotonergic system and its receptors have been implicated in modulating microglial functions and neuroinflammatory responses researchgate.netacs.org, specific research directly investigating the influence of this compound on neuroinflammation and microglial modulation is limited. Studies often focus on 5-hydroxytryptamine (serotonin) and its receptor interactions with glial cells researchgate.netacs.org.

Cellular Death Pathways (Apoptosis) Related to Hydroxytryptamines in Experimental Models

Cellular death pathways, particularly apoptosis, are critical in understanding neurodegenerative processes. Experimental models using toxins like 6-hydroxydopamine (6-OHDA) have shown its role in inducing apoptosis through various mechanisms, including mitochondrial pathways and the activation of pro-apoptotic proteins nih.govnih.govaginganddisease.orgresearchgate.net. However, direct studies detailing the involvement of this compound in inducing or preventing apoptosis in experimental models are not extensively covered in the provided literature. Research in this area often pertains to other hydroxytryptamine derivatives or related compounds.

Compound List:

this compound

5-Hydroxytryptamine (Serotonin)

6-Hydroxydopamine (6-OHDA)

Kynurenic Acid (KYNA)

6-Hydroxymelatonin (6-HMEL)

Nitric Oxide (NO)

Reactive Oxygen Species (ROS)

Synthetic Chemistry and Analog Development in Hydroxytryptamine Research

Development of Synthetic Methodologies for Hydroxytryptamines and Derivatives

The creation of 6-hydroxytryptamine analogs relies on a robust foundation of synthetic organic chemistry. Methodologies have evolved to offer greater control over the final molecular architecture, ensuring that compounds can be made efficiently and with high purity. Classic synthetic strategies often involve the reductive alkylation of indoles, a reliable method for producing various tryptamine (B22526) derivatives. researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis

Precision in molecular synthesis is paramount for elucidating structure-activity relationships. Chemo-, regio-, and stereoselective reactions are critical for synthesizing specific isomers and analogs of this compound. researchgate.netnih.govmdpi.com For instance, stereoselective synthesis allows for the creation of chiral molecules, which is crucial as biological systems often exhibit stereospecificity. mdpi.comresearchgate.net The development of new reagents and catalytic systems continues to enhance the ability to control these aspects of synthesis. mdpi.com Advanced synthetic approaches, including multi-step reactions, have been developed to produce complex heterocyclic compounds with high selectivity. mdpi.com These methods are essential for creating specific ligands to probe the function of distinct serotonin (B10506) receptor subtypes.

Green Chemistry Approaches in Hydroxytryptamine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically active molecules, including hydroxytryptamine derivatives. mdpi.com These approaches aim to reduce or eliminate the use and generation of hazardous substances. mdpi.comdoi.org Key strategies include the use of environmentally benign solvents like water or supercritical CO2, and the development of solvent-free reaction conditions. mdpi.comdoi.orgjocpr.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology, often leading to faster reaction times, higher yields, and reduced byproducts. doi.orgresearchgate.net Catalytic methods, particularly those using recyclable catalysts, also contribute to more sustainable synthetic routes by improving atom economy and reducing waste. mdpi.comjocpr.com

Synthesis of Receptor Ligands: Agonists and Antagonists (Focus on 5-HT6R)

The 5-HT6 receptor (5-HT6R) has garnered significant attention as a therapeutic target, particularly for cognitive disorders. tandfonline.comtandfonline.com This has driven the synthesis of a wide range of selective 5-HT6R ligands. While numerous potent antagonists have been developed, the number of available agonists is comparatively smaller. en-journal.orgnih.govlidsen.com

The synthesis of these ligands often starts from a tryptamine scaffold, which shares structural similarities with the endogenous ligand, serotonin. tandfonline.comtandfonline.com Modifications are then systematically made to different parts of the molecule to optimize affinity and selectivity for the 5-HT6R. For example, the development of conformationally restricted analogs, such as tetracyclic tryptamines, has yielded compounds with high affinity for this receptor. tandfonline.comtandfonline.comnih.gov

Several 5-HT6R antagonists have advanced to clinical trials, including compounds like SAM-531 and SB-742457. tandfonline.com The synthesis of these complex molecules often involves multi-step sequences, highlighting the advanced state of medicinal chemistry in this area. acs.org

| Compound Name | Type | Receptor Focus | Key Synthetic Feature |

| SAM-531 | Antagonist | 5-HT6R | Advanced to Phase II clinical trials. tandfonline.com |

| SB-742457 | Antagonist | 5-HT6R | Advanced to Phase II clinical trials. tandfonline.com |

| MS-245 | Antagonist | 5-HT6R | N-Phenylsulphonyl-5-methoxy-N,N-dimethyltryptamine. tandfonline.comtandfonline.com |

| E-6801 | Agonist | 5-HT6R | Reported to enhance memory in preclinical models. nih.gov |

| SB-399885 | Antagonist | 5-HT6R | High selectivity for 5-HT6R. lidsen.com |

Structure-Activity Relationships and Molecular Design

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to rational drug design. acs.org For this compound derivatives, SAR studies have provided critical insights into the features required for potent and selective interaction with various serotonin receptors.

For 5-HT6R ligands, SAR studies have revealed the importance of specific structural motifs. For example, the presence of a sulfone moiety is common in many potent 5-HT6R antagonists. mdpi.com Modifications to the N-arylsulfonyl group and the ethylamine (B1201723) side chain of the tryptamine core have been extensively explored to fine-tune receptor affinity and selectivity. tandfonline.comtandfonline.com The introduction of conformational constraints, such as incorporating the tryptamine side chain into a ring system, has also been a successful strategy for increasing potency. tandfonline.comtandfonline.comnih.gov

Molecular modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are increasingly used to guide the design of new ligands. acs.orgacs.orgmdpi.com These computational approaches help to identify the key pharmacophoric features—the essential spatial arrangement of functional groups—required for receptor binding. mdpi.com For the 5-HT6R, pharmacophore models often include an aromatic feature, a hydrogen bond acceptor, and a hydrophobic moiety. mdpi.com

Derivatization for Pharmacological Probes and Experimental Tools

The chemical modification, or derivatization, of this compound and its analogs is crucial for creating pharmacological probes and experimental tools. These tools are indispensable for studying the serotonergic system in vitro and in vivo.

One common application of derivatization is the development of radioligands for receptor binding assays. By incorporating a radioactive isotope, such as tritium (B154650) ([³H]) or iodine-125, into a high-affinity ligand, researchers can quantify the number of receptors in a given tissue sample.

Derivatization is also used to create probes for other analytical techniques. For example, molecules can be modified to attach fluorescent tags for use in imaging studies or to be linked to solid supports for affinity chromatography. The synthesis of β-carboline analogs of this compound has produced potent ligands for the 5-HT2 receptor family, which can serve as high-affinity probes. acs.org

Analytical Methodologies in Hydroxytryptamine Research

Chromatographic Techniques for Quantification

Chromatography is a cornerstone of analytical chemistry and is widely used for the separation and quantification of 6-hydroxytryptamine and its isomers. The choice of chromatographic method and detector depends on the sample matrix, the required sensitivity, and the presence of potentially interfering substances.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., Electrochemical, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture and is frequently used for the analysis of tryptamines, including 6-HT. acs.orgoup.com The separation is typically achieved on a stationary phase, such as a C18 column, with a pressurized liquid mobile phase. proquest.com

Electrochemical Detection (ECD): HPLC coupled with electrochemical detection (HPLC-ECD) is a highly sensitive and selective method for the quantification of electroactive compounds like this compound. nih.gov This technique is particularly well-suited for analyzing monoamine neurotransmitters and their metabolites. nih.gov The principle of ECD involves the measurement of the current generated by the oxidation or reduction of the analyte at an electrode surface, which is held at a specific potential. nih.gov For the analysis of serotonin (B10506) (5-hydroxytryptamine), a close isomer of 6-HT, an electrode potential of +0.65 V has been utilized. oup.com The sensitivity of HPLC-ECD allows for the detection of neurotransmitters at very low concentrations, often in the range of 10⁻⁹ mol L⁻¹. nih.gov

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (HPLC-MS), particularly tandem mass spectrometry (MS/MS), offers exceptional selectivity and sensitivity for the identification and quantification of 6-HT. proquest.com This method allows for the separation of isomers and provides structural information, confirming the identity of the analyte. proquest.com UPLC-PDA/QDa (Ultra-Performance Liquid Chromatography with Photodiode Array and Quadrupole Dalton) is an advanced iteration of this technique that provides both chromatographic and mass spectral data without causing degradation of the analyte, which is particularly useful for tryptamine (B22526) analysis. proquest.com

Table 1: HPLC Methods for Tryptamine Analysis

| Analyte(s) | Method | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Serotonin (5-HT) and 6-HT | HPLC-EC | C18 | Methanolic formic acid | Electrochemical | 6-HT used as an effective internal standard for 5-HT quantification. | tandfonline.comtandfonline.com |

| 13 Tryptamines | UPLC-PDA/QDa | Acquity® UPLC HSS C18 | Gradient of 5mM ammonium (B1175870) formate (B1220265) (pH 3) and 0.2% formic acid in acetonitrile | PDA/QDa | Successful separation and differentiation of 13 tryptamine isomers and derivatives. | proquest.com |

| Serotonin and metabolites | HPLC-EC | Supelcosil LC-18DB | 48mM citric acid, 28mM sodium phosphate (B84403) dibasic, 0.027mM Na2EDTA, and 3% methanol (B129727) (pH 3.18) | Electrochemical (Eox = 0.65 V) | Linear calibration curves in the range of 10–200 pg/mL. | oup.com |

Gas Chromatography (GC)

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another established technique for the analysis of volatile and thermally stable compounds. nist.gov For non-volatile compounds like tryptamines, a derivatization step is often necessary to increase their volatility and thermal stability. mdpi.com This involves chemically modifying the analyte to make it suitable for GC analysis. For instance, various derivatizing reagents can be used to create trifluoroacetyl or other derivatives of the analytes. mdpi.com While powerful, GC-MS can sometimes be challenging for tryptamine analysis as the high temperatures used in the injection port can lead to the degradation of certain compounds. proquest.com

Electrophoretic Methods: Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. nih.gov CE has been successfully applied to the analysis of various tryptamine derivatives. nih.gov In some applications, chiral selectors like cyclodextrins are added to the background electrolyte to enable the separation of enantiomers. scilit.com For enhanced sensitivity, CE can be combined with techniques like UV-laser-induced fluorescence detection, which has achieved limits of detection in the microgram per liter range for several tryptamines. nih.gov

Spectroscopic and Chemiluminescent Detection Methods

Spectroscopic methods, such as UV-Visible spectrophotometry and fluorescence spectroscopy, are used to detect and quantify 6-HT based on its interaction with electromagnetic radiation. Tryptamine derivatives exhibit characteristic UV absorbance and fluorescence spectra that can be used for their identification. proquest.com

Chemiluminescence detection is another highly sensitive technique that has been applied to the analysis of tryptamines. This method involves a chemical reaction that produces light, and the intensity of the emitted light is proportional to the concentration of the analyte. For example, dansylated indoles, upon reaction with specific reagents, can produce intense chemiluminescence, forming the basis for a sensitive detection method. maps.org Chemiluminescence has been shown to offer greater detection limits for some tryptamines compared to standard HPLC-UV methods. proquest.com

Applications of this compound as an Internal Standard in Bioanalytical Assays

In quantitative analytical chemistry, an internal standard (IS) is a substance that is added in a constant amount to all samples, calibration standards, and quality controls in an analysis. scioninstruments.com The use of an IS helps to correct for the loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the results. scioninstruments.com An ideal internal standard is chemically similar to the analyte but can be distinguished by the analytical instrument. scioninstruments.com

This compound has been effectively utilized as an internal standard for the quantification of its isomer, serotonin (5-hydroxytryptamine), in biological samples such as human plasma, serum, and cerebrospinal fluid. tandfonline.comtandfonline.com In these methods, a known amount of 6-HT is added to the biological sample before sample clean-up and concentration steps. tandfonline.comtandfonline.com Because 6-HT is an isomer of 5-HT, it has very similar chemical and physical properties, meaning it behaves similarly during extraction and chromatographic separation. tandfonline.com However, it is chromatographically resolved from 5-HT, allowing for its separate detection. tandfonline.com By comparing the peak area or height of the analyte (5-HT) to that of the internal standard (6-HT), a more accurate quantification can be achieved. tandfonline.com

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a ligand for a particular receptor. acnp.org These assays involve incubating a radiolabeled ligand with a tissue preparation containing the receptor of interest and then measuring the amount of radioactivity bound to the receptors. acnp.org

While this compound is an isomer of the well-known neurotransmitter serotonin, it exhibits a significantly different affinity for serotonin receptors. Radioligand binding studies have shown that 6-HT has a dramatically reduced affinity for several key serotonin receptor subtypes compared to serotonin itself. wikipedia.org

Table 2: Binding Affinity (Ki) of this compound at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) |

|---|---|

| 5-HT₁ₐ | 1,590 |

| 5-HT₁ₑ | 5,890 |

| 5-HT₂ₐ | 11,500 |

| 5-HT₂C | 5,500 |

Data sourced from Wikipedia, citing relevant primary literature. wikipedia.org

This lower affinity indicates that 6-HT is less potent in its interaction with these specific serotonin receptors compared to serotonin. Such data is critical for understanding the pharmacological profile of 6-HT and differentiating its potential biological effects from those of its more extensively studied isomer.

Experimental Models in Hydroxytryptamine Neurobiological Research

In Vitro Neuronal and Cell Line Models

In vitro models provide controlled environments for detailed mechanistic studies of 6-Hydroxytryptamine's effects at the cellular and molecular levels. These models allow for precise manipulation and observation of cellular responses without the confounding variables present in living organisms.

Neuroblastoma and Glioma Cell Lines

Neuroblastoma and glioma cell lines serve as valuable tools in neurobiological research due to their ease of culture, genetic manipulation, and ability to mimic certain aspects of neuronal function or pathology.

Neuroblastoma Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are frequently utilized in neurodegenerative disorder research researchgate.net. These cells can be exposed to neurotoxins like 6-hydroxydopamine (6-OHDA) to model neurodegenerative processes, including oxidative stress, inflammation, and apoptosis researchgate.net. Studies using IMR-32 neuroblastoma cells exposed to 6-OHDA have shown increased reactive oxygen species, impaired mitochondrial function, and subsequent cell death, providing insights into the molecular events underlying neurotoxicity nih.gov.

Glioma Cell Lines: While less frequently cited specifically for this compound research in the provided search results, glioma cell lines are generally used in neuroscience to study glial cell function and their interactions with neurons, which can be relevant in neuroinflammatory or neuroprotective contexts.

Primary Neuronal Cultures (e.g., Hippocampal, Striatal)

Primary neuronal cultures, derived directly from nervous tissue, offer a more physiologically relevant model of neuronal function compared to cell lines.

Hippocampal Cultures: Primary cultures of rat hippocampal neurons have been used to study the presence and function of various neurotransmitter receptors. For instance, application of 5-hydroxytryptamine (serotonin) to these cultures demonstrated the presence of functional serotonin (B10506) receptors, leading to increased burst and spike activity pnas.org. These cultures are also employed to investigate the effects of other neuroactive compounds and to understand network formation researchgate.netfrontiersin.orgpnas.orgthermofisher.com. Research has also utilized mouse hippocampal neuronal cell lines, like HT22, to examine serotonergic neuronal phenotypes and their potential role in antidepressant screening frontiersin.org.

Striatal Cultures: Primary striatal neuronal cultures derived from embryonic rats have been used to investigate synaptic transmission and receptor function. Studies have examined dopamine-dependent tuning of striatal inhibitory synaptogenesis using these cultures jneurosci.orgresearchgate.net. While direct research on this compound in striatal cultures is not extensively detailed in the provided snippets, the striatum is a key area for dopaminergic and serotonergic neurotransmission, making these cultures relevant for studying related compounds.

In Vivo Animal Models for Investigating Hydroxytryptamine System Mechanisms

In vivo models are crucial for understanding the complex interplay of this compound within a complete biological system, including its effects on behavior, physiology, and disease pathology.

Rodent Models (e.g., Mice, Rats)

Rodent models, particularly rats and mice, are extensively used due to their genetic similarity to humans and well-characterized neuroanatomy and behavior.

Rats:

Parkinson's Disease Models: Unilateral 6-hydroxydopamine (6-OHDA) lesions in the rat substantia nigra are a standard model for Parkinson's disease (PD) revneuropsiq.com.brmdpi.com. These lesions selectively destroy dopaminergic neurons, mimicking key pathological features of PD. Studies have investigated the role of serotonin receptors, including the 5-HT6 receptor, in these models, examining anxiety-like behaviors and the effects of receptor modulation on cognitive functions revneuropsiq.com.brresearchgate.netebi.ac.uk. For example, activation and blockade of dorsal hippocampal 5-HT6 receptors have been studied in a unilateral 6-OHDA rat model of PD for their effects on anxiety-like behaviors revneuropsiq.com.br.

Cognitive Function Models: 5-HT6 receptor antagonists have shown promise in enhancing cognitive function in various rat models. For instance, antagonists have improved retention of spatial learning and reversed memory impairments induced by scopolamine (B1681570) or NMDA receptor antagonists researchgate.netebi.ac.uknih.gov. PRX-07034, a 5-HT6 receptor antagonist, has been shown to restore impaired novel object recognition in rats reared in social isolation, a model relevant to schizophrenia symptoms nih.gov.

Other Models: Neonatal administration of 6-OHDA in rats has been used to model aspects of attention-deficit hyperactivity disorder (ADHD) and self-injury, demonstrating altered dopamine (B1211576) system function and behavioral responses to psychostimulants researchgate.netnih.gov.

Mice:

Parkinson's Disease Models: Similar to rats, 6-OHDA lesions are employed in mice to model PD and study dopaminergic neurodegeneration mdpi.com.

Cognitive and Psychiatric Disorder Models: Mice models are also used to investigate the role of 5-HT6 receptors in cognitive processes and psychiatric disorders like schizophrenia and Alzheimer's disease researchgate.netnih.govnih.gov. However, some studies note differences in 5-HT6 receptor expression and ligand efficacy between mice and rats, potentially due to lower 5-HT6R expression in mice nih.gov.

Invertebrate Models (e.g., Caenorhabditis elegans) for Neurodegeneration Mechanisms

Caenorhabditis elegans (C. elegans) is a powerful model organism for studying neurobiology due to its simple, well-defined nervous system, genetic tractability, and conserved molecular pathways.

Neurodegeneration Models: C. elegans has been extensively used to model neurodegenerative diseases, particularly Parkinson's disease, through the use of neurotoxins.

6-OHDA-Induced Neurodegeneration: C. elegans dopaminergic neurons are sensitive to the neurotoxin 6-hydroxydopamine (6-OHDA), which selectively targets and causes degeneration of these neurons frontiersin.orgnih.govresearchgate.netpnas.org. This model mimics key aspects of dopaminergic neuron loss seen in PD. Studies have identified genetic factors and cellular pathways involved in 6-OHDA-induced neurodegeneration, such as the cell corpse engulfment pathway and the transthyretin-related protein TTR-33, which shows neuroprotective effects nih.govnih.gov. Research has also shown that the degeneration is dependent on the dopamine transporter (DAT-1) and is not reliant on the CED-3/CED-4 cell death pathway pnas.org. This model allows for rapid genetic screens to identify genes that modulate neuroprotection or neurodegeneration nih.govnih.gov.

Focus on Specific Neurotransmitter Pathways and Cellular Responses

Within both in vitro and in vivo models, research often focuses on how this compound influences specific neurotransmitter pathways and cellular responses.

Neurotransmitter Modulation:

Glutamatergic and Cholinergic Systems: 5-HT6 receptor antagonists have been shown to enhance excitatory neurotransmission by modulating glutamatergic pathways. In rat hippocampal slices, 5-HT6R antagonists like SB-271046 elevate synaptic glutamate (B1630785) release and influence post-synaptic mechanisms involving NMDA receptors nih.govlidsen.comnih.gov. This modulation of glutamatergic and cholinergic systems is considered a key mechanism for the pro-cognitive effects observed with 5-HT6R antagonists nih.gov.

Dopaminergic System: In rodent models of Parkinson's disease, the interaction between serotonergic and dopaminergic systems is a significant area of study. For example, studies have investigated how modulating 5-HT6 receptors affects dopamine levels or dopaminergic neuron survival in 6-OHDA-lesioned animals revneuropsiq.com.br.

Cellular Responses:

Oxidative Stress and Apoptosis: In in vitro models using neuroblastoma cells, 6-OHDA exposure leads to increased reactive oxygen species (ROS) and impaired mitochondrial function, triggering cellular injury and apoptosis researchgate.netnih.gov. In C. elegans, 6-OHDA-induced neurodegeneration is also linked to oxidative stress nih.gov.

Neuronal Activity: In primary hippocampal cultures, 5-hydroxytryptamine application has been shown to increase neuronal burst and spike activity, indicating the presence of functional serotonin receptors that modulate neuronal excitability pnas.org.

Osteoclastogenesis: While not directly related to neurobiology, research has identified a role for the 5-HT6 receptor in osteoclastogenesis, influencing TRAP activity and osteoclast maturation through RhoA GTPase signaling. This highlights the diverse roles of serotonin receptors in different biological systems thno.org.

Compound Name List:

this compound (6-HT)

5-Hydroxytryptamine (5-HT, Serotonin)

6-Hydroxydopamine (6-OHDA)

Dopamine (DA)

Noradrenaline (NA)

Glutamate (Glu)

Gamma-Aminobutyric acid (GABA)

Acetylcholine (B1216132) (ACh)

Tryptophan

5-Hydroxytryptophan (5-HTP)

5-Hydroxytryptamine-6 Receptor (5-HT6R)

5-Hydroxytryptamine transporter (SERT)

Tryptophan hydroxylase (TPH)

Tryptophan hydroxylase-1 (TPH1)

Tryptophan hydroxylase-2 (TPH2)

N-methyl-D-aspartate receptors (NMDARs)

Dopamine transporter (DAT)

Dopamine transporter (DAT-1)

Dopamine receptor D1 (D1R)

Dopamine receptor D2 (D2R)

Tyrosine hydroxylase

Histamine

Histidine decarboxylase (HDC)

FMRFamide-like neuropeptides

Brain-derived neurotrophic factor (BDNF)

Nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) p65 subunit

Serine/threonine-protein phosphatase

Vesicle-associated membrane protein 4

Latroeggtoxin-VI (LETX-VI)

Synaptojanin 1 (SYNJ1)

TRAP (tartrate-resistant acid phosphatase)

RhoA GTPase

TTR-33 (Transthyretin-related protein 33)

TTR-52 (Transthyretin-related protein 52)

KGB-1 MAP kinase

JNK-1 MAPK kinase

MPP+ (1-methyl-4-phenylpyridinium)

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

NMDA1R

Pet-1

ChAT (Choline acetyltransferase)

β-actin

GAPDH (Glyceraldehyde 3-phosphate dehydrogenase)

MAP2B (Microtubule-associated protein 2B)

Tau

GFAP (Glial fibrillary acidic protein)

Nestin

BrdUrd (Bromodeoxyuridine)

CNA (Cerebellar Noradrenergic Axon)

vGlut1 (Vesicular glutamate transporter 1)

DARPP-32 (Dopamine and cyclic AMP-regulated phosphoprotein, Mr 32 kDa)

BCL-11B (B-cell lymphoma 11B)

FOX-P1 (Forkhead box P1)

Glutamate decarboxylase-2 (GAD2)

5,6-dihydroxytryptamine (B1219781)

3H-serotonin

3H-tryptophan

3H-norepinephrine

3H-dopamine

3H-GABA

SB-271046

PRX-07034

Ro 04-6790

EMDT

LY-586713

EMD 385088

SB-399885

WAY-181187

WAY-208466

SB-742457

BVT-74316

R-1485

SYN-114

SYN-120

AVN-322

AVN-211

SUVN-502

SB-258585

ET (Ecteinascidin 743)

Clozapine

Olanzapine

Fluperlapine

Seroquel

Scopolamine

Fluoxetine

Desipramine

Pramiprexole

Methiotepin

Imipramine

D-amphetamine

Methylphenidate

SKF-38393

Quinpirole

Papain

Manganese

Paraquat

Aflatoxin B1

H2O2 (Hydrogen Peroxide)

LPS (Lipopolysaccharide)

OVX (Ovariectomy)

FGF2 (Fibroblast Growth Factor 2)

N-CAM (Neural Cell Adhesion Molecule)

BDNF (Brain-Derived Neurotrophic Factor)

MAP-2 (Microtubule-associated protein 2)

GABAergic neurons

Glutamatergic neurons

Cholinergic neurons

Dopaminergic neurons

Serotonergic neurons

GABA interneurons

Pyramidal cells

Glial cells

SH-SY5Y cells

IMR-32 cells

JEG-2 cells

COS-7 cells

HEK-293 cells

HT22 cells

HT4 cells

NG108−15 neuroblastoma cell line

PC12 cells

C6 glioma cells

Advanced Research Methodologies Applied to Hydroxytryptamines

Computational Chemistry and Molecular Modeling

Computational approaches have become indispensable tools for understanding the molecular interactions of hydroxytryptamines. These methods provide insights into the structural and energetic aspects of ligand-receptor binding that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how ligands like hydroxytryptamines interact with their receptor targets over time. These simulations model the movements and interactions of atoms and molecules, providing a detailed picture of the binding process. For instance, MD simulations have been crucial in understanding the binding of serotonin (B10506) (5-hydroxytryptamine) to its receptors, which serves as a model for other hydroxylated tryptamines. pnas.org

Studies on the 5-HT1A and 5-HT3A receptors, for example, have utilized microsecond-timescale MD simulations to observe the dynamic binding and unbinding of serotonin and the subsequent allosteric regulation of the receptor. pnas.orgresearchgate.net These simulations can reveal subtle but critical conformational changes in the receptor upon ligand binding, which are essential for its activation or inhibition. For the 5-HT1B receptor, MD simulations have been used to compare the binding of different ligands, revealing variations in ligand-receptor interactions and receptor secondary structures. nih.govacs.org Such studies have identified key amino acid residues, like Trp327 and Phe331, that are critical for the receptor's active state. nih.gov The stability of these complex systems is often assessed by measuring root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). acs.orgplos.org

The insights gained from these simulations are vital for understanding the molecular basis of receptor function and for the rational design of new drugs targeting these receptors. While specific MD simulation studies focusing exclusively on 6-hydroxytryptamine are less common, the principles and findings from studies on the closely related serotonin provide a strong foundation for predicting its behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is particularly useful in drug discovery for predicting the activity of new chemical entities.

QSAR models have been successfully developed for ligands of various serotonin receptors. For example, a combinatorial QSAR approach was used to create classification models for 5-HT2B receptor ligands, which could discriminate between active and inactive compounds with high accuracy. nih.gov These models were then used to screen a large database of compounds, leading to the identification of new potential binders. nih.gov The success of such virtual screening campaigns, with high rates of experimentally confirmed hits, underscores the predictive power of well-validated QSAR models. nih.gov

The development of robust QSAR models relies on various molecular descriptors and statistical methods. The robustness of these models is often validated using techniques like Y-randomization to ensure they are not the result of chance correlations. nih.gov While specific QSAR studies on this compound are not widely published, the methodologies applied to other serotonergic ligands could be readily adapted to study this compound.

Homology Modeling and Virtual Screening

In the absence of experimentally determined crystal structures for many receptors, homology modeling provides a way to generate a three-dimensional model of a protein based on the known structure of a related homologous protein. This technique has been extensively used for serotonin receptors. nih.govrsc.org

For example, homology models of the human 5-HT1A receptor have been generated using the crystal structures of the human β2-adrenergic receptor as a template, due to their higher sequence similarity compared to earlier templates like rhodopsin. rsc.org These models can then be used for virtual screening, a computational technique that involves docking large libraries of small molecules into the modeled structure of the receptor to identify potential ligands. nih.gov

Docking studies based on homology models have been used to investigate the binding of various ligands to serotonin receptors, such as the 5-HT2A receptor. researchgate.net These studies help to visualize how ligands might interact with specific amino acid residues within the binding pocket. For instance, docking studies have suggested that interactions with residues like ASN 386, ASP 116, and TYR 195 are important for binding at the 5-HT1A receptor. researchgate.net The combination of homology modeling and virtual screening represents a powerful strategy for identifying novel ligands for under-characterized receptors.

Immunohistochemical and Imaging Techniques for Localization and Morphological Analysis

Immunohistochemistry is a powerful technique that uses antibodies to visualize the distribution and localization of specific molecules, such as neurotransmitters and their receptors, within tissues. This method has been instrumental in mapping the serotonergic systems in the central nervous system of various species, including rats, monkeys, and fish. nih.govnih.govkarger.combioone.org

Studies using antibodies specific to serotonin have allowed for the detailed visualization of serotonergic neurons, including their cell bodies, dendrites, and axon terminals. nih.gov This has enabled researchers to create detailed maps of these neuronal populations and to study their development and morphology. nih.gov For instance, in the rat brain, immunohistochemistry has revealed the development of serotonergic neurons from their initial synthesis of the transmitter to the establishment of their mature form. nih.gov

Crucially, specific antibodies have been developed against this compound, allowing for its direct visualization in brain tissue. nih.gov Using these antibodies, researchers have characterized the presence of 6-HT in the rat midbrain. nih.gov These studies revealed that 6-HT immunoreactivity is particularly intense in the red nuclei, suggesting that 6-HT may act as a neurotransmitter in this region, potentially involved in motor control. nih.gov

Dual-labeling immunohistochemistry can be used to examine the co-localization of different molecules. For example, studies have combined the labeling of serotonin with that of its receptors, like the NK1 receptor, to understand their spatial relationship in regions like the dorsal raphe nucleus. researchgate.net Confocal microscopy is often used in conjunction with immunohistochemistry to obtain high-resolution, three-dimensional images of these labeled structures. researchgate.net

The table below summarizes findings from immunohistochemical studies on hydroxytryptamines.

| Compound/Target | Technique | Species | Brain Region | Key Findings | Citation |

| This compound | Immunohistochemistry | Rat | Midbrain | Intense immunoreactivity in the red nuclei, suggesting a role as a neurotransmitter in motor control. | nih.gov |

| Serotonin (5-HT) | Immunohistochemistry | Rat | Central Nervous System | Detailed visualization of the development and morphology of serotonergic neurons. | nih.gov |

| Serotonin (5-HT) | Immunohistochemistry | Monkey | Brain | Wide and scattered distribution of 5-HT neurons, including in newly identified areas. | karger.com |

| Serotonin & NK1 Receptor | Dual-labeling Immunohistochemistry, Confocal Microscopy | Not Specified | Dorsal Raphe Nucleus | Serotonin-positive neurons are surrounded by NK1-positive dendrites and neuropil. | researchgate.net |

| Serotonin (5-HT) | Immunohistochemistry | Cat | Lumbar Spinal Cord | 5-HT-immunoreactive boutons are primarily located on the dendrites of motoneurons. | nih.gov |

Electrophysiological Studies of Neuronal Excitability

Electrophysiology encompasses a set of techniques used to study the electrical properties of cells and tissues. In neuroscience, these methods are crucial for understanding how neurotransmitters and drugs modulate neuronal excitability. Whole-cell recording and intracellular recording from brain slices are common in vitro techniques, while in vivo recordings can be performed in anesthetized or freely moving animals. acnp.orgresearchgate.netnih.gov

The effects of serotonin (5-hydroxytryptamine) on neuronal excitability have been extensively studied using electrophysiological methods. acnp.orgnih.govscholaris.ca These studies have shown that serotonin can have complex, often opposing, effects on different types of neurons, and even on the same neuron, through the activation of various receptor subtypes. acnp.orgscholaris.ca

For example, in the hippocampus and cerebral cortex, the activation of 5-HT1A receptors typically leads to membrane hyperpolarization (an inhibitory effect) by opening potassium channels. acnp.orgnih.gov In contrast, the activation of 5-HT2A receptors often results in membrane depolarization (an excitatory effect), which can be mediated by a reduction in potassium conductance. acnp.orgscholaris.ca Some neurons express both receptor subtypes, leading to mixed inhibitory and excitatory responses to serotonin. acnp.org

Studies have also investigated the interaction of serotonin with other neurochemicals, such as thyrotropin-releasing hormone (TRH), on neuronal excitability. nih.gov These experiments have shown that 5-HT and TRH can have occlusive effects on certain ion currents, suggesting they may act through a common intracellular signaling pathway. nih.gov

While direct electrophysiological studies on this compound are limited, research on the effects of 5-HT7 receptor agonists provides some relevant insights. For instance, the 5-HT7 receptor agonist AS 19 has been shown to modulate the firing rate of pyramidal neurons in the medial prefrontal cortex, with effects that can be altered by the functional state of other neurotransmitter systems, such as the nigrostriatal dopamine (B1211576) pathway. nih.gov